molecular formula C12H11BFNO4S B13441361 (3-(N-(2-Fluorophenyl)sulfamoyl)phenyl)boronic acid CAS No. 1449142-51-1

(3-(N-(2-Fluorophenyl)sulfamoyl)phenyl)boronic acid

Cat. No.: B13441361
CAS No.: 1449142-51-1
M. Wt: 295.10 g/mol
InChI Key: CSHNEUKEFGIIOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(N-(2-Fluorophenyl)sulfamoyl)phenyl)boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a sulfamoyl group and a fluorophenyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(N-(2-Fluorophenyl)sulfamoyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 2-fluoroaniline with chlorosulfonic acid to form the corresponding sulfamoyl chloride intermediate.

    Coupling with Phenylboronic Acid: The sulfamoyl chloride intermediate is then reacted with phenylboronic acid under basic conditions to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(N-(2-Fluorophenyl)sulfamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.

    Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.

    Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation of the boronic acid group.

Scientific Research Applications

Chemistry

In chemistry, (3-(N-(2-Fluorophenyl)sulfamoyl)phenyl)boronic acid is used as a reagent in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions .

Biology and Medicine

In biology and medicine, this compound has potential applications in the development of pharmaceuticals. Its unique structure allows it to interact with biological targets, making it a valuable scaffold for drug design.

Industry

In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its ability to form stable carbon-carbon bonds makes it a key reagent in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (3-(N-(2-Fluorophenyl)sulfamoyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and other proteins. The fluorophenyl and sulfamoyl groups further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler analog that lacks the sulfamoyl and fluorophenyl groups.

    (3-(N-Phenylsulfamoyl)phenyl)boronic Acid: Similar structure but without the fluorine substitution.

    (3-(N-(2-Chlorophenyl)sulfamoyl)phenyl)boronic Acid: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in (3-(N-(2-Fluorophenyl)sulfamoyl)phenyl)boronic acid imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its analogs. This makes it a more versatile and effective reagent in various chemical and biological applications.

Properties

CAS No.

1449142-51-1

Molecular Formula

C12H11BFNO4S

Molecular Weight

295.10 g/mol

IUPAC Name

[3-[(2-fluorophenyl)sulfamoyl]phenyl]boronic acid

InChI

InChI=1S/C12H11BFNO4S/c14-11-6-1-2-7-12(11)15-20(18,19)10-5-3-4-9(8-10)13(16)17/h1-8,15-17H

InChI Key

CSHNEUKEFGIIOZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.